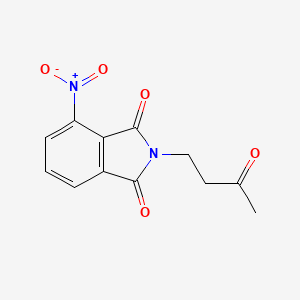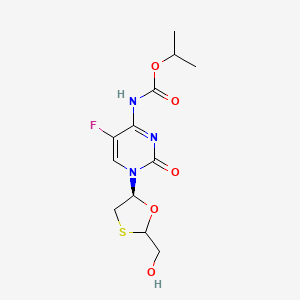
Emtricitabine Isopropyl Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emtricitabine Isopropyl Carbamate is a chemical compound with the molecular formula C12H16FN3O5S and a molecular weight of 333.34 g/mol . It is a derivative of emtricitabine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This compound is primarily used in research and development settings, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of Emtricitabine Isopropyl Carbamate involves several steps, starting with the preparation of emtricitabine. One method for synthesizing emtricitabine includes the stereo-selective preparation, which allows the desired product to be obtained in good yield without the use of chromatographic techniques . The process involves the formation and isolation of intermediate compounds in salified form . Industrial production methods for this compound are not widely documented, but it is typically synthesized through custom synthesis processes .
Chemical Reactions Analysis
Emtricitabine Isopropyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Emtricitabine Isopropyl Carbamate is used in various scientific research applications, including:
Chemistry: It is used for analytical method development and validation, as well as quality control applications.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in the development of antiviral drugs, particularly for the treatment of HIV.
Industry: It is used in the pharmaceutical industry for the production of high-purity compounds and impurities.
Mechanism of Action
Emtricitabine Isopropyl Carbamate exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The compound is a cytidine analogue, and when phosphorylated to emtricitabine 5’-triphosphate, it competes with deoxycytidine 5’-triphosphate for HIV-1 reverse transcriptase. This incorporation into forming DNA strands prevents the addition of new nucleotides, leading to viral replication inhibition .
Comparison with Similar Compounds
Emtricitabine Isopropyl Carbamate can be compared with other nucleoside reverse transcriptase inhibitors, such as:
Abacavir: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: A similar compound used in combination with other antiretroviral agents for HIV treatment.
Tenofovir Alafenamide: A nucleotide reverse transcriptase inhibitor used for HIV treatment.
This compound is unique due to its specific molecular structure and its use in research and development settings, particularly for analytical method development and validation .
Properties
Molecular Formula |
C12H16FN3O5S |
|---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
propan-2-yl N-[5-fluoro-1-[(5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C12H16FN3O5S/c1-6(2)20-12(19)15-10-7(13)3-16(11(18)14-10)8-5-22-9(4-17)21-8/h3,6,8-9,17H,4-5H2,1-2H3,(H,14,15,18,19)/t8-,9?/m0/s1 |
InChI Key |
UGJBJGJAERZHJO-IENPIDJESA-N |
Isomeric SMILES |
CC(C)OC(=O)NC1=NC(=O)N(C=C1F)[C@@H]2CSC(O2)CO |
Canonical SMILES |
CC(C)OC(=O)NC1=NC(=O)N(C=C1F)C2CSC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


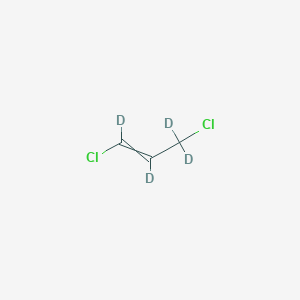

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)



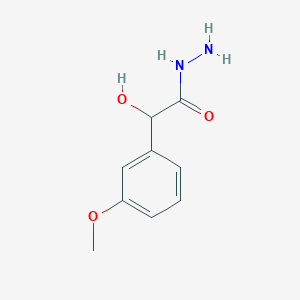

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
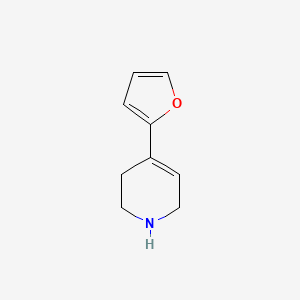
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
